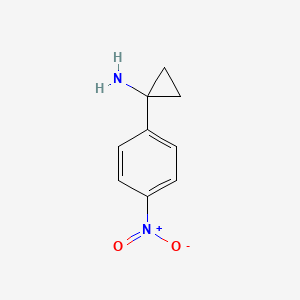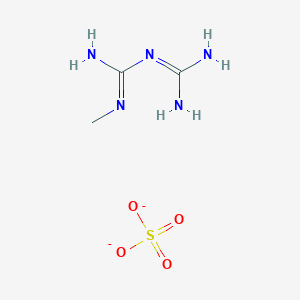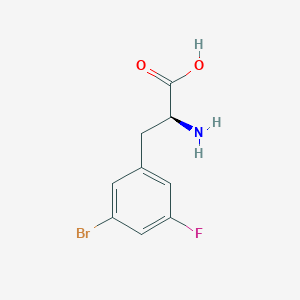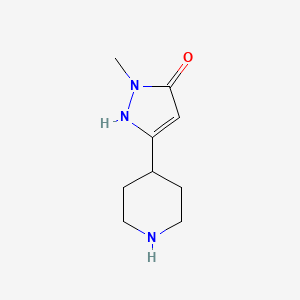
1-(4-Nitrophenyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)cyclopropanamine is an organic compound with the molecular formula C9H10N2O2. It is characterized by a cyclopropane ring attached to an amine group and a nitrophenyl group. This compound is typically a white or pale yellow solid with a distinct aromatic odor. It is stable under normal conditions and has good solubility in various solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)cyclopropanamine can be synthesized through the reaction of benzylamine with nitrobenzene under specific conditions. The process involves the formation of an intermediate, which is then cyclized to form the final product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure the complete conversion of reactants to the product. After the reaction, the product is purified through crystallization or distillation to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Nitrophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Reduction: 1-(4-Aminophenyl)cyclopropanamine.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted cyclopropanamines.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)cyclopropanamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropane ring provides structural rigidity. These interactions can affect various biochemical pathways, making the compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- 1-(2-Nitrophenyl)cyclopropanamine
- 1-(3-Nitrophenyl)cyclopropanamine
- 1-(4-Trifluoromethylphenyl)cyclopropanamine
Uniqueness: 1-(4-Nitrophenyl)cyclopropanamine is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. The cyclopropane ring adds to its structural uniqueness, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10N2O2/c10-9(5-6-9)7-1-3-8(4-2-7)11(12)13/h1-4H,5-6,10H2 |
Clé InChI |
ANEAGGRPSXZMAY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742156.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742168.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742175.png)
![2-Hydroxyimino-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11742182.png)
![2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11742185.png)





![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742213.png)
